N-butyl-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide
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Description
N-butyl-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide, also known as DMBA-N-oxide, is a synthetic compound that has been used in scientific research for its ability to induce tumors in laboratory animals. This compound is a potent carcinogen and has been used extensively in cancer research to study the mechanisms of tumor formation and progression.
Scientific Research Applications
Fluorescent Probes for Carbonyl Compounds
A study reported the use of a molecular probe for the sensitive detection of carbonyl compounds (aldehydes and ketones) in environmental water samples. The probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), offers a method for trace measurement with high sensitivity and specificity, demonstrating its utility in environmental monitoring and analysis (Houdier et al., 2000).
Synthesis of Heterocycles
Research on the reactivity of chloroacetylated β-enamino compounds for the synthesis of heterocycles explored the electrophilic centers in these compounds to form polyfunctionalized heterocyclic compounds. This study contributes to the field of organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications (Braibante et al., 2002).
Antifungal Agents
Another study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against various fungi species, including Candida and Aspergillus species. This discovery highlights the potential of these compounds in the development of new antifungal therapies (Bardiot et al., 2015).
properties
IUPAC Name |
N-butyl-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-7-12-20(6-2)18(22)17(21)16-13(3)19(4)15-11-9-8-10-14(15)16/h8-11H,5-7,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRUNMMEXJYTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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